4-Bromo(~13~C_6_)aniline
Overview
Description
4-Bromo(13C_6_)aniline is a chemical compound where an aniline molecule is substituted with a bromine atom at the para position and a carbon-13 isotope at the benzene ring
Synthetic Routes and Reaction Conditions:
Bromination of Aniline: The compound can be synthesized by reacting aniline with bromine in the presence of a suitable catalyst, such as ferric chloride, under controlled conditions to ensure the bromine atom attaches at the para position.
Sandmeyer Reaction: Another method involves treating aniline with sodium nitrite and hydrochloric acid to form diazonium salt, followed by reaction with copper(I) bromide to introduce the bromine atom.
Industrial Production Methods: Industrial production of 4-Bromo(13C_6_)aniline typically involves large-scale bromination reactions with stringent control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, is common in industrial settings.
Types of Reactions:
Oxidation: 4-Bromo(13C_6_)aniline can be oxidized to form 4-bromoquinone or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of 4-aminobenzene.
Substitution Reactions: The bromine atom can be substituted with other functional groups, such as hydroxyl or nitro groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromyl chloride.
Reduction: Reducing agents like iron powder and hydrogen gas are used.
Substitution: Nucleophiles such as sodium hydroxide or nitrous acid are employed, often under acidic or basic conditions.
Major Products Formed:
Oxidation: 4-Bromoquinone, 4-bromophenol.
Reduction: 4-Aminobenzene.
Substitution: 4-Bromophenol, 4-Nitroaniline.
Scientific Research Applications
4-Bromo(13C_6_)aniline is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biological imaging.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Its unique properties make it valuable in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Bromo(13C_6_)aniline exerts its effects depends on its specific application. For example, in biological imaging, the compound may interact with specific molecular targets, such as enzymes or receptors, to produce a detectable signal. The exact molecular pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
4-Bromoaniline: Similar to 4-Bromo(13C_6_)aniline but without the carbon-13 isotope.
4-Nitroaniline: Contains a nitro group instead of a bromine atom.
4-Chloroaniline: Contains a chlorine atom instead of a bromine atom.
Uniqueness: 4-Bromo(13C_6_)aniline is unique due to the presence of the carbon-13 isotope, which allows for more precise tracking and analysis in scientific research. This isotopic labeling is particularly useful in NMR spectroscopy and other analytical techniques.
Properties
IUPAC Name |
4-bromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN/c7-5-1-3-6(8)4-2-5/h1-4H,8H2/i1+1,2+1,3+1,4+1,5+1,6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFQBORIUYODSI-IDEBNGHGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90745852 | |
Record name | 4-Bromo(~13~C_6_)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90745852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173018-70-6 | |
Record name | 4-Bromo(~13~C_6_)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90745852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1173018-70-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.